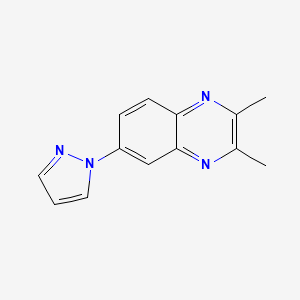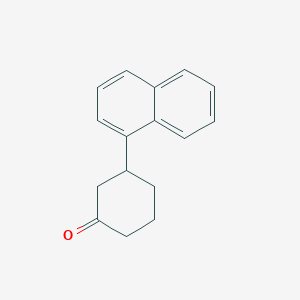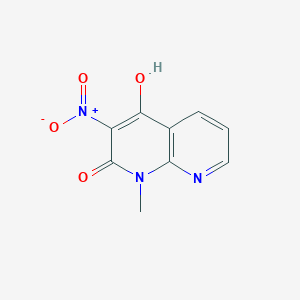![molecular formula C10H14BN3O2 B11885382 Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- CAS No. 869670-79-1](/img/structure/B11885382.png)
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other Lewis bases, making them valuable in various chemical and biological applications .
Vorbereitungsmethoden
The synthesis of boronic acid, [2-(1-pyrrolidinylazo)phenyl]- typically involves the reaction of an aryl halide with a boronic ester or boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
Suzuki-Miyaura Coupling:
Industrial production methods often involve similar coupling reactions but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a borate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with diols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and diols for ester formation. Major products formed from these reactions include borate esters, boronic anhydrides, and boronate esters .
Wissenschaftliche Forschungsanwendungen
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible complexes with diols.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of boronic acid, [2-(1-pyrrolidinylazo)phenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is facilitated by the boron atom’s vacant p-orbital, which allows it to accept electron pairs from nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis .
Vergleich Mit ähnlichen Verbindungen
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Similar in structure but lacks the pyrrolidinylazo group, making it less versatile in certain applications.
Formylphenylboronic Acid: Contains a formyl group, which provides different reactivity and applications in organic synthesis and medicinal chemistry.
Octylboronic Acid: Features a longer alkyl chain, which affects its solubility and interaction with other molecules
The unique pyrrolidinylazo group in boronic acid, [2-(1-pyrrolidinylazo)phenyl]-, provides distinct chemical properties and reactivity, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
869670-79-1 |
|---|---|
Molekularformel |
C10H14BN3O2 |
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
[2-(pyrrolidin-1-yldiazenyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BN3O2/c15-11(16)9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6,15-16H,3-4,7-8H2 |
InChI-Schlüssel |
DYHPTAVIEHOTQV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1N=NN2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)
![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)



![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)

![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)

